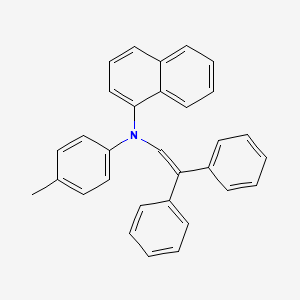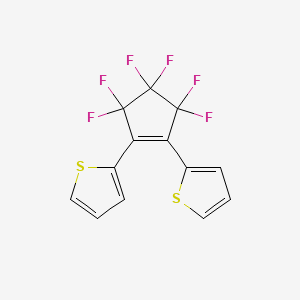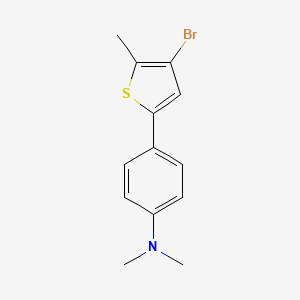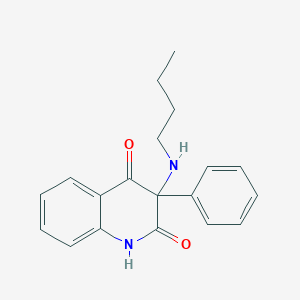
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the carboxamide group: This step involves the reaction of the imidazole ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the aminopentyl group: This can be done through nucleophilic substitution reactions using an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the imidazole ring.
Substitution: The aminopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine derivative.
Oxidation of the imidazole ring: Formation of various oxidized imidazole derivatives.
Substitution reactions: Formation of substituted imidazole derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
作用機序
The mechanism of action of 1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
類似化合物との比較
Similar Compounds
1H-Imidazole-2-carboxamide: A simpler derivative without the aminopentyl and nitro groups.
1-Methylimidazole: Lacks the carboxamide, aminopentyl, and nitro groups.
4-Nitroimidazole: Contains the nitro group but lacks the carboxamide and aminopentyl groups.
Uniqueness
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- is unique due to the presence of multiple functional groups, which can impart distinct chemical and biological properties
特性
CAS番号 |
503811-31-2 |
|---|---|
分子式 |
C10H17N5O3 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-(5-aminopentyl)-1-methyl-4-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C10H17N5O3/c1-14-7-8(15(17)18)13-9(14)10(16)12-6-4-2-3-5-11/h7H,2-6,11H2,1H3,(H,12,16) |
InChIキー |
KTLYKCPCLODPHM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C(=O)NCCCCCN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)


![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)

